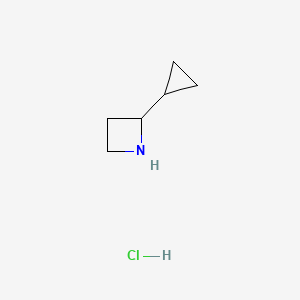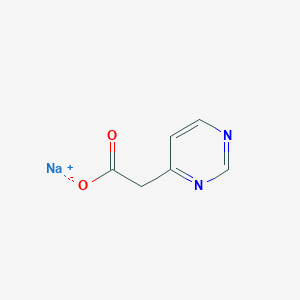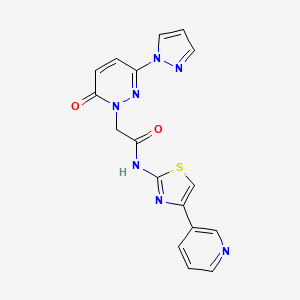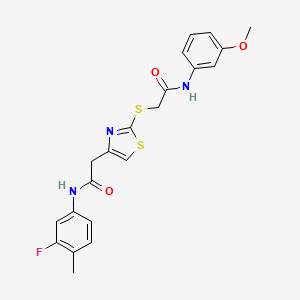
2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The presence of a carboxylic acid group makes it a potential intermediate for pharmaceuticals and agrochemicals. The methyl group at the 2-position indicates a substitution that could affect the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related tetrahydrofuran derivatives has been explored in various studies. For instance, an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed starting from 5-norborne-2-ol, leading to the key intermediate with a six-step sequence involving base-catalyzed methanolysis-rearrangement . Another study demonstrated a stereoselective synthesis of 2,5-disubstituted tetrahydrofurans using electrophilic cyclisation mediated by metachloroperoxybenzoic acid . Additionally, a novel electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation was used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was elucidated using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques could similarly be employed to determine the molecular structure of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, providing valuable information on its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be influenced by substituents on the ring system. For example, the optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate were prepared through optical resolution and chiral synthesis, indicating that chiral centers in such compounds can be effectively manipulated . This suggests that the synthesis and reactivity of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid could also be influenced by its stereochemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some predictions. The presence of a carboxylic acid group generally increases solubility in polar solvents and the potential for hydrogen bonding. The methyl group may slightly increase hydrophobic character. The compound's melting point, boiling point, and stability would need to be determined experimentally, but can be inferred to some extent from the behavior of similar structures discussed in the literature .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid derivatives have been used in the synthesis of various novel compounds. For instance, ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a derivative, was involved in the synthesis of different hydrazides, hydrazones, oxadiazoles, selenadiazoles, and thiadiazoles with potential pharmacological properties (Shekarchi et al., 2003).
Biological Evaluation
- Derivatives of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, such as 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids, were synthesized and evaluated for antimicrobial and antioxidant properties. Some of these compounds showed promising antifungal and antibacterial activity, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).
Optical Resolution and Chiral Synthesis
- Optical isomers of compounds related to 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, such as methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, were prepared using both optical resolution and chiral synthesis. These methods have implications in the large-scale preparation of enantiomerically pure compounds (Yodo et al., 1988).
Chemical Characterization and Complex Formation
- The chemical properties and complex formation capabilities of compounds like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a close derivative, have been explored. Their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II) have been studied, which is significant for potential applications in coordination chemistry (Chekanova et al., 2014).
Synthesis and Analysis Techniques
- Methods for the synthesis and analysis of related compounds, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, have been developed. These methods, including thermal one-pot cyclization and base-catalyzed hydrolysis, aid in understanding the structural and chemical properties of these compounds (Mori et al., 2020).
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXHUEFHBLFIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984590 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid | |
CAS RN |
66091-48-3 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)



![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)